molecular formula C20H23FN2O2S B15015568 O-{3-[(4-fluorophenyl)carbamoyl]phenyl} dipropylcarbamothioate

O-{3-[(4-fluorophenyl)carbamoyl]phenyl} dipropylcarbamothioate

Cat. No.: B15015568
M. Wt: 374.5 g/mol
InChI Key: IHNDBBYZPSKKDE-UHFFFAOYSA-N
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Description

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a dipropylcarbamothioyl group and a fluorophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dipropylcarbamothioyl group can be achieved through a reaction with dipropylcarbamothioyl chloride in the presence of a base such as triethylamine. The fluorophenyl group is then introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Fluorinated reagents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The dipropylcarbamothioyl group may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-CHLOROPHENYL)BENZAMIDE
  • 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-BROMOPHENYL)BENZAMIDE
  • 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHOXYPHENYL)BENZAMIDE

Uniqueness

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C20H23FN2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

O-[3-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C20H23FN2O2S/c1-3-12-23(13-4-2)20(26)25-18-7-5-6-15(14-18)19(24)22-17-10-8-16(21)9-11-17/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24)

InChI Key

IHNDBBYZPSKKDE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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